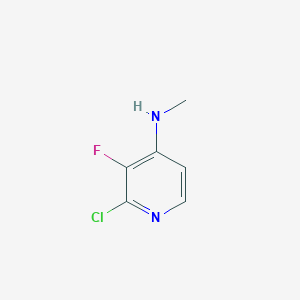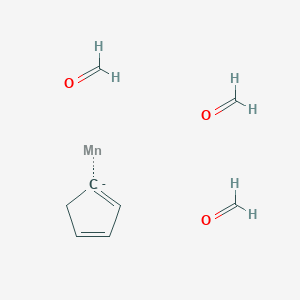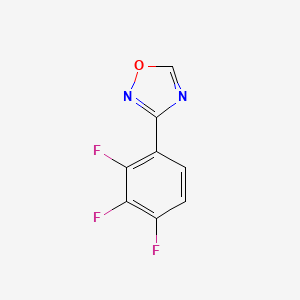
2-Chloro-3-fluoro-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-N-methylpyridin-4-amine is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating and chlorinating agents under controlled conditions . For example, starting from 2-chloro-4-methylpyridine, the compound can be synthesized through a series of steps including fluorination, methylation, and amination reactions .
Industrial Production Methods
Industrial production of 2-Chloro-3-fluoro-N-methylpyridin-4-amine often involves scalable and cost-effective processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under specific conditions.
Cyclization: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).
Chlorinating Agents: Such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Chloro-3-fluoro-N-methylpyridin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Agrochemicals: It is employed in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging and diagnostic purposes
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances the compound’s binding affinity to enzymes and receptors, leading to the modulation of biological activities. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine: Similar in structure but lacks the N-methyl group.
2-Chloro-4-fluoropyridine: Differently substituted on the pyridine ring.
3-Chloro-2-fluoropyridine: Another isomer with different substitution patterns
Uniqueness
2-Chloro-3-fluoro-N-methylpyridin-4-amine is unique due to the presence of both chlorine and fluorine atoms along with an N-methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H6ClFN2 |
|---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
2-chloro-3-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6ClFN2/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,1H3,(H,9,10) |
InChI Key |
DLASRLCWFBLZTD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)

![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone](/img/structure/B12455411.png)
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)
![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)




![(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol](/img/structure/B12455464.png)


